Methyl 3,4,5-trichlorobenzoate
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Overview
Description
Methyl 3,4,5-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 4, and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5-trichlorobenzoate can be synthesized through the esterification of 3,4,5-trichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trichlorobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Electroreduction typically requires a solvent-supporting electrolyte system and a suitable cathode material.
Major Products Formed
Scientific Research Applications
Methyl 3,4,5-trichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,4,5-trichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the benzene ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity . Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-trichlorobenzoate
- Methyl 2,4,5-trichlorobenzoate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 3,4,5-trichlorobenzoate is unique due to the specific positioning of chlorine atoms on the benzene ring, which affects its chemical reactivity and physical properties. This unique arrangement allows for distinct interactions in chemical reactions and biological systems compared to other trichlorobenzoate derivatives .
Properties
IUPAC Name |
methyl 3,4,5-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDRVJCIHNCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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